molecular formula C22H21NO7 B2672870 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 847340-01-6

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2672870
CAS No.: 847340-01-6
M. Wt: 411.41
InChI Key: TVFLKXCEGBTJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that combines a chromenone core with a morpholine carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, while the morpholine carboxylate group is attached through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

Scientific Research Applications

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is used in:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can bind to active sites, inhibiting or modulating enzyme activity. The morpholine carboxylate group enhances solubility and bioavailability, facilitating its use in biological systems.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(24)18-7-6-17(13-19(18)28-14)30-22(25)23-8-10-27-11-9-23/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFLKXCEGBTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.